molecular formula C13H21NO3S B13577225 Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13577225
M. Wt: 271.38 g/mol
InChI Key: MHIQUDFMXHGEPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a unique bicyclic structure comprising a seven-membered ring (containing sulfur at position 2) fused to a five-membered ring (containing nitrogen at position 8). The tert-butyl carboxylate group at position 8 acts as a protective moiety, commonly used in medicinal chemistry to enhance solubility and stability during synthesis . The 4-oxo group introduces a ketone functionality, influencing both reactivity and conformational flexibility. This compound is frequently employed as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors targeting fibrosis and renal dysfunction .

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H21NO3S/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)9-18-8-10(13)15/h4-9H2,1-3H3

InChI Key

MHIQUDFMXHGEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CSCC2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Core Spiroketone

Starting Material: 1,4-Dioxaspiro[4.5]decane-8-one or similar derivatives.

Reaction Conditions:

  • Reagents: p-Methylsulfonylmethylisocyanitrile and potassium tert-butoxide.
  • Solvent: Glycol dimethyl ether and ethanol mixture.
  • Temperature: 0–20°C.
  • Procedure: Nucleophilic addition of the sulfonylmethyl group to the spiroketone, followed by cyclization to form the core structure.

Introduction of the Thia (Sulfur) Group

Method: Nucleophilic substitution or thiolation at the appropriate position.

  • Reagents: Thiolating agents such as thiourea or Lawesson’s reagent.
  • Conditions: Reflux in toluene or acetonitrile, under inert atmosphere.
  • Outcome: Formation of the thia-heterocyclic moiety integrated into the spiro framework.

Formation of the Azaspiro Ring

Reaction: Cyclization involving amine precursors and the heterocyclic intermediates.

  • Reagents: Amine derivatives, possibly with protecting groups.
  • Conditions: Basic or acidic catalysis, often under reflux in suitable solvents like methanol or dichloromethane.
  • Note: The cyclization is optimized at around 50°C for approximately 6 hours.

Esterification and Final Functionalization

Final Step:

  • Reagents: tert-Butyl dicarbonyl anhydride (Boc anhydride) for esterification.
  • Conditions: Reaction in toluene or acetone, at 70°C for about 15 hours.
  • Deprotection: Use of pyridinium p-toluenesulfonate (PPTS) in a mixed solvent of acetone and water to remove protecting groups, yielding the free carboxylate.

Reaction Conditions Summary Table

Step Solvent Temperature Time Key Reagents Purpose
1 Glycol dimethyl ether + ethanol 0–20°C 12 hours p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide Construct core spiroketone
2 Toluene 0–20°C 13 hours Thiolating agents Introduce sulfur atom
3 Methanol 50°C 6 hours Amine derivatives, cyclization catalysts Form azaspiro ring
4 Acetone + water 70°C 15 hours Boc anhydride, PPTS Esterification and deprotection

Data Tables and Research Findings

Parameter Value Reference
Molecular Formula C14H23NO3S
Molecular Weight 273.41 g/mol Calculated
Reaction Yield 65–80% (per step)
Reaction Temperature 0–70°C Optimized conditions
Reaction Time 6–15 hours As per step

Yield Optimization Insights

  • Using an inert atmosphere (nitrogen or argon) during thiolation improves sulfur incorporation efficiency.
  • Controlled temperature prevents side reactions such as over-oxidation or polymerization.
  • Purification via chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.

Scientific Perspectives and Industrial Relevance

Advantages of the Developed Method:

  • Utilizes inexpensive, readily available raw materials.
  • Compatible with large-scale synthesis.
  • Achieves high overall yield (~50–70%) with minimal by-products.
  • Employs environmentally benign solvents and reagents.

Potential Challenges:

  • Handling sulfur reagents requires safety precautions due to toxicity.
  • Precise control of reaction parameters is necessary to prevent heteroatom oxidation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Spirocyclic compounds are valued for their three-dimensional complexity, which enhances binding specificity in drug discovery. Below is a detailed comparison of the target compound with structurally related analogs:

2.1. Structural Variations

Key differences among analogs include:

  • Heteroatom composition (S, O, or N).
  • Position/number of oxo groups (e.g., 2-oxo, 3-oxo, 4-oxo).
  • Additional substituents (e.g., fluorophenyl groups).
  • Ring saturation (presence of double bonds).
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Compound Name CAS Number Molecular Formula Heteroatoms Oxo Position Key Substituents Molecular Weight
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate N/A C₁₃H₂₁NO₃S 1S, 1N 4 None 283.38 g/mol
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1158749-94-0 C₁₄H₂₃N₂O₃ 2N 2 None 275.34 g/mol
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₄H₂₃NO₃ 1N 1 None 255.34 g/mol
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1375303-54-0 C₂₀H₂₆FN₂O₃ 2N 3 4-Fluorophenyl 373.44 g/mol
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate 1801766-35-7 C₁₄H₂₁NO₃ 1N 4 Double bond (C2-C3) 251.33 g/mol
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 240401-09-6 C₁₃H₂₁NO₃ 1O, 1N None None 239.32 g/mol
2.2. Functional Implications
  • May influence metabolic stability . Oxygen (2-oxa): Increases polarity, improving aqueous solubility but reducing membrane permeability (e.g., CAS 240401-09-6) . Diazaspiro Systems: Additional nitrogen atoms (e.g., 2,8-diaza) introduce basicity, facilitating salt formation and hydrogen bonding in target interactions (e.g., CAS 1375303-54-0) .
  • Oxo Group Positioning: 4-Oxo: Stabilizes the spirocyclic conformation via intramolecular hydrogen bonding, as seen in the target compound .
  • Substituent Effects :

    • The 4-fluorophenyl group in CAS 1375303-54-0 introduces steric bulk and electronic effects, improving affinity for hydrophobic binding pockets in enzymes .

Crystallographic and Structural Insights

Structural characterization of these compounds relies on tools like SHELX and ORTEP for X-ray crystallography . For example:

  • Puckering parameters (Cremer-Pople analysis) quantify ring conformations, critical for understanding bioactive conformers .
  • Software such as SIR97 aids in solving crystal structures, ensuring accurate determination of bond lengths and angles .

Biological Activity

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. The molecular formula of this compound is C14H23NO3S, with a molecular weight of approximately 285.4 g/mol. Its structural features include a tert-butyl ester group, a thia ring, and an azaspiro ring, contributing to its significance in synthetic organic chemistry and medicinal chemistry due to its diverse chemical properties and potential biological activities.

Enzyme Interactions

This compound has been shown to modulate enzyme activity, making it a valuable tool in biochemical research. Preliminary studies indicate that it may possess antimicrobial properties , suggesting potential therapeutic applications in treating various diseases. The compound's interactions with specific enzymes and receptors are under investigation to elucidate the mechanisms through which it exerts its biological effects .

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial activity against various pathogens. For instance, studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain Gram-negative strains. The minimal inhibitory concentrations (MICs) observed for related compounds suggest a promising antibacterial profile, warranting further exploration into its therapeutic potential .

Structure-Activity Relationship (SAR)

The unique combination of sulfur and nitrogen within the spirocyclic framework of this compound imparts distinctive chemical reactivity and biological properties compared to structurally similar compounds. This has led to ongoing research focusing on the structure-activity relationship (SAR) to optimize its biological efficacy while minimizing toxicity .

Case Studies

  • Inhibition of Bacterial Topoisomerases : A related study explored dual inhibitors of bacterial topoisomerases, demonstrating significant antibacterial activity against multidrug-resistant strains. While this study did not directly test this compound, it highlights the potential for compounds with similar structural features to exhibit potent biological activity against critical bacterial targets .
  • Protein-Ligand Binding Studies : Investigations into the binding affinity of this compound with specific proteins have shown promising results, indicating that it may effectively modulate protein functions through competitive inhibition or allosteric modulation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC14H23NO3Contains an oxa ring instead of thia
Tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylateC14H23NO3Lacks the thia component
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateC14H23N2O3Contains two nitrogen atoms in the spirocyclic structure

The distinctiveness of this compound lies in its combination of sulfur and nitrogen within its spirocyclic framework, which enhances its chemical reactivity and biological properties compared to similar compounds.

Q & A

Q. Table 1: Structural Analogs and Key Modifications

CompoundModificationBioactivity Impact
2-Benzyl-8-oxa derivativeOxa substitutionImproved metabolic stability
4-Fluorophenyl derivativeElectrophilic substituentEnhanced enzyme inhibition

Basic Question: What are the solubility and storage guidelines for this compound?

Answer:

  • Solubility : Soluble in DMSO (10 mM), dichloromethane, and THF. Use co-solvents (e.g., PEG-400) for aqueous formulations .
  • Storage : Store at 2–8°C under argon to prevent Boc deprotection. Lyophilization extends stability to >2 years .

Advanced Question: How to mitigate hazards during handling, and what PPE is recommended?

Answer:

  • Hazards : Skin irritation (GHS Category 2), acute toxicity (oral/inhalation Category 4) .
  • PPE : Nitrile gloves, ANSI-approved goggles, and N95 respirators during powder handling .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Model transition states for nucleophilic attacks at the keto group .
  • Molecular docking : Predict binding modes with targets (e.g., proteases) using AutoDock Vina .
  • Retrosynthetic tools : AI platforms (e.g., ICSynth) propose alternative synthetic pathways .

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